3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide
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Overview
Description
“3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide” is a compound that falls under the category of benzofuran derivatives . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C18H16N2O3S and its molecular weight is 340.4. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds are versatile and have been used in various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Efficient Synthesis Strategies
Research has demonstrated efficient synthesis methods for benzofuran derivatives, including a domino strategy for synthesizing polyfunctionalized benzofuran-4(5H)-ones, highlighting a microwave-assisted method in ethyl alcohol, which simplifies the synthesis process and makes it more eco-friendly (Guan‐Hua Ma et al., 2014). Another study developed a two-step, diversity-oriented synthesis approach for highly functionalized benzofuran-2-carboxamides, employing the Ugi four-component reaction followed by microwave-assisted Rap–Stoermer reaction (W. Han et al., 2014).
Biological Evaluation and Applications
Several studies have synthesized new benzofuran carboxamide derivatives and evaluated them for various biological activities. For example, a study on the synthesis and evaluation of benzofuran carboxamide derivatives explored their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities (A. Lavanya et al., 2017). Another research focused on developing benzofuran-2-carboxamide derivatives as anti-inflammatory, analgesic, and antipyretic agents, demonstrating some compounds' significant activities in these areas (Yong-Sheng Xie et al., 2014).
Novel Derivatives and Their Potentials
Research on novel benzofuran derivatives, including benzofuran-2-carboxamides, has shown potential in various therapeutic areas. A study synthesized new benzofuran derivatives and tested them for anti-HIV activities, showcasing the ability of some compounds to inhibit HIV replication (M. Mubarak et al., 2007). Additionally, the synthesis of novel benzodifuranyl derivatives, including benzofuran-2-carboxamides, highlighted their anti-inflammatory and analgesic properties, with some showing high COX-2 inhibitory activity (A. Abu‐Hashem et al., 2020).
Mechanism of Action
Future Directions
Benzofuran compounds, including “3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide”, have potential applications in many aspects, making these substances potential natural drug lead compounds . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
Properties
IUPAC Name |
3-[(4-ethylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-24-12-9-7-11(8-10-12)18(22)20-15-13-5-3-4-6-14(13)23-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQVMYBKDBYQDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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